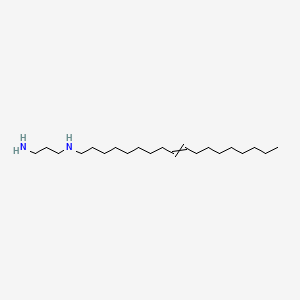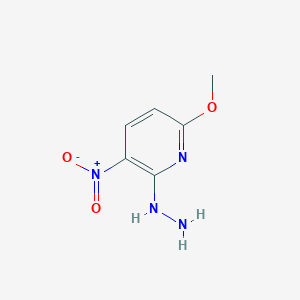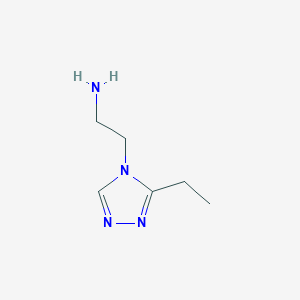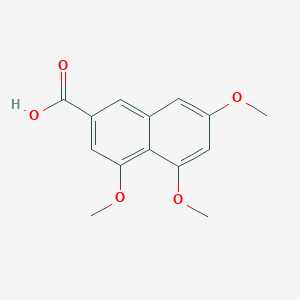
N-(9-octadecenyl)-1,3-propylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-octadecenyl)-1,3-propylenediamine is an organic compound with the molecular formula C21H44N2. It is a type of long-chain aliphatic amine, specifically a diamine, where the amine groups are separated by a three-carbon chain. The compound is characterized by the presence of an unsaturated hydrocarbon chain (9-octadecenyl) attached to the nitrogen atom. This structure imparts unique chemical and physical properties to the compound, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-octadecenyl)-1,3-propylenediamine typically involves the reaction of 9-octadecenylamine with 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amine group attacks the bromine atom, resulting in the formation of the desired diamine compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, to obtain the final product.
化学反応の分析
Types of Reactions
N-(9-octadecenyl)-1,3-propylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.
Substitution: The amine groups can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
N-(9-octadecenyl)-1,3-propylenediamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors.
作用機序
The mechanism of action of N-(9-octadecenyl)-1,3-propylenediamine involves its interaction with various molecular targets and pathways. The compound’s long hydrophobic chain allows it to interact with lipid membranes, potentially disrupting their integrity and leading to antimicrobial effects. Additionally, the amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
N-(9-octadecenyl)-1,3-propanediamine: A similar compound with a slightly different structure.
N-(9-octadecenyl)-1,2-ethanediamine: Another related compound with a shorter carbon chain between the amine groups.
Uniqueness
N-(9-octadecenyl)-1,3-propylenediamine is unique due to its specific chain length and the presence of an unsaturated hydrocarbon chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
特性
分子式 |
C21H44N2 |
|---|---|
分子量 |
324.6 g/mol |
IUPAC名 |
N'-octadec-9-enylpropane-1,3-diamine |
InChI |
InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-22H2,1H3 |
InChIキー |
TUFJPPAQOXUHRI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCCNCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-Aminopropyl)phenyl]ethanone](/img/structure/B12438069.png)



![[(2S,3R,4S,5S,6R)-6-[[(2R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12438092.png)






![Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate](/img/structure/B12438128.png)
![2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid](/img/structure/B12438139.png)
